molecular formula C10H9N5OS B14009758 2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 109532-87-8

2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B14009758
CAS No.: 109532-87-8
M. Wt: 247.28 g/mol
InChI Key: RIBAEUDYLJKJNG-UHFFFAOYSA-N
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Description

2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate thienyl derivatives with hydrazine and other reagents under controlled conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
  • 2-Hydrazino-1-methyl-6-oxo-4-(2-furyl)-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

109532-87-8

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

2-hydrazinyl-1-methyl-6-oxo-4-thiophen-2-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4H,12H2,1H3,(H,13,14)

InChI Key

RIBAEUDYLJKJNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1NN)C2=CC=CS2)C#N

Origin of Product

United States

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